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Compound of Interest

Compound Name: Lotrafiban Hydrochloride

Cat. No.: B1675246

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,
synthesis, and biological activity of Lotrafiban Hydrochloride. The information is curated for
professionals in the fields of pharmaceutical research and drug development.

Chemical Structure

Lotrafiban Hydrochloride is the monohydrochloride salt of Lotrafiban. Lotrafiban, also known
as SB-214857, is a potent, orally active, non-peptide antagonist of the platelet glycoprotein
[Ib/llla (GPIIb/1lla) receptor.[1][2] Its chemical structure is characterized by a 1,4-
benzodiazepine-2-acetic acid core.

The International Union of Pure and Applied Chemistry (IUPAC) name for Lotrafiban
Hydrochloride is (2S)-7-([4,4'-bipiperidin]-1-ylcarbonyl)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-
1,4-benzodiazepine-2-acetic acid monohydrochloride.

Key Structural Features:

e 1,4-Benzodiazepine Core: A seven-membered heterocyclic ring fused to a benzene ring,
which serves as the central scaffold of the molecule.

o Acetic Acid Moiety: A carboxymethyl group at the 2-position of the benzodiazepine ring,
which is crucial for its biological activity.
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» (S)-Stereochemistry: The stereocenter at the 2-position of the benzodiazepine ring is in the
(S)-configuration, which is the active enantiomer.

e 4. 4'-Bipiperidine Group: Attached to the 7-position of the benzodiazepine ring via a carbonyl
linker, this group contributes to the molecule's binding affinity and pharmacokinetic

properties.
Identifier Value
Chemical Formula C23H33CIN40O4
Molecular Weight 464.99 g/mol
CAS Number 179599-82-7
Synonyms SB-214857-A, Lotrafiban HCI

Synthesis of Lotrafiban Hydrochloride

The synthesis of Lotrafiban Hydrochloride is a multi-step process that involves the
construction of the chiral 1,4-benzodiazepine core followed by the introduction of the 4,4'-
bipiperidine side chain. A manufacturing route has been developed that proceeds through a key
racemic intermediate, which is then resolved to yield the desired (S)-enantiomer.

Synthesis Workflow
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Synthesis of Racemic Intermediate
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Caption: Synthetic pathway for Lotrafiban Hydrochloride.
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Experimental Protocols

Step 1: Synthesis of the Racemic Intermediate

The synthesis commences with 2-nitrobenzyl alcohol, which undergoes a seven-step, one-pot
procedure to yield the key racemic intermediate, (2RS)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-
1,4-benzodiazepine-2-acetic acid methyl ester. This efficient process avoids the isolation of
intermediates, making it suitable for large-scale production.

Step 2: Enzymatic Resolution

The racemic methyl ester is subjected to a lipase-catalyzed resolution. This enzymatic
hydrolysis selectively converts the (S)-ester to the corresponding carboxylic acid, (2S)-2,3,4,5-
tetrahydro-4-methyl-3-oxo0-1H-1,4-benzodiazepine-2-acetic acid, leaving the (R)-ester largely
unreacted. The unreacted (R)-enantiomer can be recovered and racemized for recycling.

Step 3: lodination

The resulting (S)-carboxylic acid is then iodinated at the 7-position of the benzodiazepine ring
to produce (2S)-7-iodo-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid.

Step 4: Palladium-Catalyzed Aminocarbonylation

The iodo intermediate undergoes a palladium-catalyzed aminocarbonylation reaction with 4,4'-
pyridylpiperidine. This step introduces the bipiperidine side chain, yielding (2S)-7-[[4-(4-
pyridinyl)-1-piperidinyl]carbonyl]-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-
acetic acid.

Step 5: Hydrogenation

The pyridine ring of the bipiperidine moiety is then reduced via hydrogenation over a palladium
on charcoal catalyst. This reaction affords the zwitterionic form of Lotrafiban.

Step 6: Hydrochloride Salt Formation

Finally, treatment of the zwitterionic Lotrafiban with hydrochloric acid yields the stable and
water-soluble Lotrafiban Hydrochloride salt.
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Quantitative Data

husicochemical :

Property Value

Molecular Formula C23H33CIN40O4
Molecular Weight 464.99 g/mol
Exact Mass 464.219033 Da
Appearance White solid
Solubility Soluble in DMSO

Biological Activity

Lotrafiban is a potent inhibitor of platelet aggregation. Its inhibitory effect is dose-dependent.

Median Peak Inhibition of ADP-induced

Dose (twice dail
( Y) Platelet Aggregation

5mg Similar to placebo
20 mg Not specified
50 mg Not specified
100 mg Nearly 100%

Data from a dose-finding study in patients with coronary or cerebral atherosclerotic disease.[3]

Clinical Trial Data (BRAVO Trial)

A large-scale clinical trial (BRAVO) evaluated the efficacy and safety of Lotrafiban in patients
with coronary and cerebrovascular disease.
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Hazard Ratio

Outcome Placebo Lotrafiban p-value
(95% CI)

All-cause

] 2.3% 3.0% 1.33(1.03-1.72) 0.026
Mortality
Primary

_ 17.5% 16.4% 0.94 (0.85-1.03) 0.19
Endpoint*
Serious Bleeding  2.8% 8.0% - <0.001

*Primary endpoint: composite of all-cause mortality, myocardial infarction, stroke, recurrent
iIschemia requiring hospitalization, and urgent revascularization.[4]

Mechanism of Action and Signaling Pathway

Lotrafiban acts as a competitive antagonist of the GPIIb/Illa receptor on the surface of
platelets. The GPIIb/llla receptor is a key mediator of platelet aggregation. In its activated state,
it binds to fibrinogen, leading to the formation of platelet plugs.

Lotrafiban mimics the arginine-glycine-aspartic acid (RGD) sequence present in fibrinogen,
which is the recognition site for the GPIIb/Illa receptor.[1] By binding to the receptor, Lotrafiban
competitively inhibits the binding of fibrinogen, thereby preventing platelet aggregation and
thrombus formation.

Signaling Pathway Diagram
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Platelet Aggregation Cascade Inhibition by Lotrafiban
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Caption: Mechanism of action of Lotrafiban.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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